molecular formula C6H7F3O3 B7908128 Ethyl 2,2,4-trifluoro-3-oxobutanoate

Ethyl 2,2,4-trifluoro-3-oxobutanoate

Cat. No.: B7908128
M. Wt: 184.11 g/mol
InChI Key: BWAYIPURRKWDHV-UHFFFAOYSA-N
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Description

Ethyl 2,2,4-trifluoro-3-oxobutanoate is a chemical compound with the molecular formula C6H7F3O3. It is also known as ethyl 4,4,4-trifluoro-3-oxobutanoate. This compound is a colorless liquid at room temperature and is known for its high reactivity due to the presence of the trifluoromethyl group. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2,4-trifluoro-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,4-trifluoro-3-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2,4-trifluoro-3-oxobutanoate is extensively used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl 2,2,4-trifluoro-3-oxobutanoate involves its ability to form stable carbonyl intermediates, which can participate in various chemical reactions. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is exploited in many synthetic applications to form carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Ethyl 2,2,4-trifluoro-3-oxobutanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

This compound stands out due to its versatility in various chemical reactions and its wide range of applications in scientific research and industry.

Properties

IUPAC Name

ethyl 2,2,4-trifluoro-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c1-2-12-5(11)6(8,9)4(10)3-7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAYIPURRKWDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)CF)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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